molecular formula C6H14 B13742905 Hexane-1,1,1,6,6,6-d6(8CI,9CI)

Hexane-1,1,1,6,6,6-d6(8CI,9CI)

Cat. No.: B13742905
M. Wt: 92.21 g/mol
InChI Key: VLKZOEOYAKHREP-WFGJKAKNSA-N
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Description

Hexane-1,1,1,6,6,6-d6 (C₆H₆D₆) is a selectively deuterated derivative of n-hexane, where six hydrogen atoms at the terminal methyl groups (positions 1 and 6) are replaced with deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity, which minimizes proton interference in sensitive experiments .

Properties

Molecular Formula

C6H14

Molecular Weight

92.21 g/mol

IUPAC Name

1,1,1,6,6,6-hexadeuteriohexane

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3

InChI Key

VLKZOEOYAKHREP-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCC([2H])([2H])[2H]

Canonical SMILES

CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane-1,1,1,6,6,6-d6(8CI,9CI) typically involves the deuteration of hexane. This can be achieved through various methods, including catalytic exchange reactions where hexane is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of hexane .

Industrial Production Methods

Industrial production of Hexane-1,1,1,6,6,6-d6(8CI,9CI) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The purity of the final product is crucial, and various purification techniques are employed to achieve high levels of deuteration .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,1,1,6,6,6-d6(8CI,9CI) undergoes similar chemical reactions as non-deuterated hexane, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hexanoic acid, while substitution reactions can produce a variety of deuterated derivatives .

Scientific Research Applications

Hexane-1,1,1,6,6,6-d6(8CI,9CI) is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Hexane-1,1,1,6,6,6-d6(8CI,9CI) involves the replacement of hydrogen atoms with deuterium atoms. This substitution affects the physical and chemical properties of the compound, such as its stability and reactivity. The presence of deuterium atoms allows for the tracing of chemical reactions using NMR spectroscopy, providing valuable insights into reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

n-Hexane-d14 (Perdeuterohexane)

  • Structure : Fully deuterated n-hexane (C₆D₁₄), with all 14 hydrogen atoms replaced by deuterium.
  • Molecular Weight : 100.066 g/mol vs. ~88.15 g/mol for Hexane-1,1,1,6,6,6-d6 (estimated) .
  • Physical Properties :
    • Density: 0.786 g/cm³ (n-Hexane-d14) vs. ~0.70–0.75 g/cm³ (estimated for Hexane-d6, intermediate between n-hexane (0.659 g/cm³) and n-Hexane-d14).
    • Boiling Point: 68.536°C (n-Hexane-d14) vs. slightly lower for Hexane-d6 due to fewer deuterium substitutions .
  • Applications : n-Hexane-d14 is used in fully deuterated environments, while Hexane-d6 serves in scenarios requiring partial deuteration to balance cost and isotopic purity .

3,3-Dimethylhexane (8CI,9CI)

  • Structure : Branched isomer (C₈H₁₈) with two methyl groups at position 3.
  • Molecular Weight : 114.229 g/mol vs. 88.15 g/mol (Hexane-d6).
  • Physical Properties: Boiling Point: Not explicitly stated, but branched alkanes typically have lower boiling points than linear analogs (e.g., n-hexane boils at 69°C; 3,3-dimethylhexane likely <69°C). Solubility: Similar to n-hexane but less polar due to branching.
  • Applications : Used as a solvent or intermediate in organic synthesis, contrasting with Hexane-d6’s specialized role in spectroscopy .

Hexane-1,6-diisocyanate

  • Structure : Functionalized derivative (C₈H₁₂N₂O₂) with isocyanate groups at both terminals.
  • Molecular Weight : 168.2 g/mol vs. 88.15 g/mol (Hexane-d6).
  • Physical Properties :
    • Reactivity: Highly reactive due to isocyanate groups, unlike the inert Hexane-d6.
    • Boiling Point: Higher (~250–300°C) due to polar functional groups .
  • Applications: Key monomer in polyurethane production, whereas Hexane-d6 is non-reactive and used in analytical chemistry .

Hexane-1,6-Diamine (Adipate Salt)

  • Structure : Diamine derivative (C₆H₁₆N₂·C₆H₁₀O₄) complexed with adipic acid.
  • Molecular Weight : 262.3 g/mol (salt) vs. 88.15 g/mol (Hexane-d6).
  • Physical Properties :
    • State: Solid (salt) vs. liquid (Hexane-d6).
    • Solubility: Water-soluble due to ionic nature, unlike hydrophobic Hexane-d6 .
  • Applications : Used in nylon production, contrasting with Hexane-d6’s role as a deuterated solvent .

Research Findings and Trends

  • Deuterium Effects : Partial deuteration (as in Hexane-d6) reduces proton interference in NMR while maintaining lower cost compared to perdeuterated analogs like n-Hexane-d14 .
  • Structural Impact : Branched isomers (e.g., 3,3-dimethylhexane) exhibit lower boiling points and altered solubility compared to linear/deuterated hexanes due to reduced van der Waals interactions .
  • Functional Group Influence : Derivatives like Hexane-1,6-diisocyanate and Hexane-1,6-diamine highlight how functionalization drastically alters reactivity and industrial applications compared to inert deuterated solvents .

Notes

  • Data Limitations : Direct physicochemical data for Hexane-1,1,1,6,6,6-d6 are scarce in the provided evidence; properties are inferred from deuterated alkane trends .
  • Safety : Like n-hexane, Hexane-d6 is likely flammable (flash point <0°C) and requires careful handling .
  • Industrial Relevance : Deuterated compounds are critical in spectroscopic research, while structural and functionalized analogs dominate synthetic chemistry .

Biological Activity

Hexane-1,1,1,6,6,6-d6(8CI,9CI) is a deuterated derivative of hexane that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and toxicological assessments based on available literature.

  • IUPAC Name : Hexane-1,1,1,6,6,6-d6
  • Molecular Formula : C6H12D6
  • CAS Number : Not explicitly listed in the search results but can be derived from its structural formula.

1. Anti-inflammatory Effects

Recent studies have indicated that hexane extracts from various plant sources exhibit anti-inflammatory properties. For instance:

  • A study on hexane extracts from Endlicheria paniculata demonstrated that the main compound isolated showed significant reduction in neutrophil activity in vivo. The treatment with methyldehydrodieugenol B (a component of the extract) resulted in a decrease in myeloperoxidase (MPO) activity at doses of 100 and 1000 ng compared to control groups .

2. Toxicological Assessment

The toxicological profile of hexane derivatives often highlights their potential as irritants or sensitizers:

  • Hexane and its derivatives have been documented as skin and respiratory sensitizers in humans. Reports indicate immediate uptake of radiolabeled hexane derivatives through the respiratory tract with significant excretion via urine .
  • In animal studies, repeated inhalation exposure led to respiratory tract lesions and other adverse effects at specific concentrations .

Case Study 1: Respiratory Sensitization

A workplace study highlighted that exposure to hexane derivatives led to respiratory sensitization symptoms among workers. The assessment included a range of exposure levels and demonstrated a clear link between hexane exposure and respiratory health issues .

Case Study 2: In Vivo Studies on Anti-inflammatory Activity

In vivo studies assessing the anti-inflammatory potential of hexane extracts showed that certain compounds could significantly reduce inflammation markers. For example:

  • The administration of methyldehydrodieugenol B led to a marked decrease in neutrophil activity and other inflammatory markers compared to untreated controls .

Data Tables

Property Value
Molecular Weight126.22 g/mol
IUPAC NameHexane-1,1,1,6,6,6-d6
Toxicity LevelModerate (based on inhalation)
Anti-inflammatory EfficacySignificant reduction in MPO

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